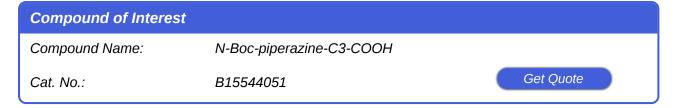


Physicochemical Properties of N-Bocpiperazine-C3-COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-piperazine-C3-COOH, systematically named 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)butanoic acid, is a bifunctional molecule commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design and development, influencing factors such as solubility, permeability, and binding kinetics. This technical guide provides a summary of available data for **N-Boc-piperazine-C3-COOH** and related analogues, alongside detailed experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Data

Experimental data for **N-Boc-piperazine-C3-COOH** is not readily available in public databases. Therefore, this section presents computed data for the target molecule and experimental data for key structural analogues to provide a comparative reference.

Table 1: Physicochemical Properties of N-Boc-piperazine-C3-COOH and Related Analogues



Property	N-Boc-piperazine- C3-COOH¹	3-(4-(tert- Butoxycarbonyl)pi perazin-1- yl)propanoic acid²	N-Boc-piperazine³
IUPAC Name	4-(4-(tert- butoxycarbonyl)pipera zin-1-yl)butanoic acid	3-[4-[(2-methylpropan- 2- yl)oxycarbonyl]piperaz in-1-yl]propanoic acid	tert-butyl piperazine-1- carboxylate
CAS Number	1240619-81-1[1]	242459-97-8	57260-71-6
Molecular Formula	C13H24N2O4	C12H22N2O4	C9H18N2O2
Molecular Weight	272.34 g/mol	258.31 g/mol	186.25 g/mol
Melting Point	Data not available	Data not available	43-49 °C
рКа	Data not available	Data not available	8.45 (Predicted)
logP	Data not available	-1.9 (Computed)	0.5 (Computed)
Solubility	Data not available	Data not available	Soluble in ethanol, methanol, and water.

¹Data for **N-Boc-piperazine-C3-COOH** is based on supplier information and computational predictions where available. ²Data for the C2-linker analogue, 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, is from computational sources. ³Data for the parent compound, N-Boc-piperazine, is from various chemical supplier and database sources.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.



Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

- Preparation of Solutions:
 - Prepare a stock solution of N-Boc-piperazine-C3-COOH in a suitable solvent (e.g., water or a co-solvent system if solubility is low) at a concentration of approximately 1 mM.
 - Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
 - Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.
 [2][3]
- Calibration:
 - Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[2]
- Titration Procedure:
 - Take a known volume (e.g., 20 mL) of the sample solution and add the KCl solution.
 - To determine the acidic pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution.
 - To determine the basic pKa of the piperazine nitrogen, first acidify the sample solution to pH 1.8-2.0 with the standardized HCl solution, and then titrate with the standardized NaOH solution until the pH reaches approximately 12.0.[2][3]
 - Add the titrant in small increments, recording the pH after each addition.
 - Continue the titration well past the equivalence point.
- Data Analysis:



- Plot the pH values against the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.
- Perform the titration in triplicate to ensure accuracy and reproducibility.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the logP is calculated as the logarithm of the ratio of the concentrations.

- Preparation of Phases:
 - Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[4][5] Use a phosphate buffer at pH 7.4 for the aqueous phase to determine the distribution coefficient (logD), which is more physiologically relevant for ionizable compounds.[4][6]
- Partitioning:
 - Prepare a stock solution of N-Boc-piperazine-C3-COOH in a suitable solvent (e.g., DMSO) at a known concentration.
 - Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
 - Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.[5]
- Phase Separation and Analysis:



- After shaking, centrifuge the mixture to ensure complete separation of the two phases.
- Carefully withdraw an aliquot from each phase.
- Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation:

- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP (or logD) is the base-10 logarithm of P.
- The experiment should be repeated at least three times.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature. The concentration of the dissolved compound in the saturated solution is then determined.

- Equilibration:
 - Add an excess amount of solid N-Boc-piperazine-C3-COOH to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 7.4) to assess pHdependent solubility.
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]
- Sample Preparation:



- After equilibration, visually confirm the presence of undissolved solid.
- Separate the undissolved solid from the solution by filtration or centrifugation. [7][8]
- Analysis:
 - Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve should be prepared.[9]
- Reporting:
 - \circ The solubility is reported in units such as mg/mL or μ M.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Principle: A small amount of the solid sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed.

- Sample Preparation:
 - Ensure the sample is completely dry and in a fine powdered form.
 - Pack a small amount of the sample into a capillary tube, which is sealed at one end.[10]
 [11][12]
- Measurement:
 - Place the capillary tube in a melting point apparatus.[10][11]
 - Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
 - Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

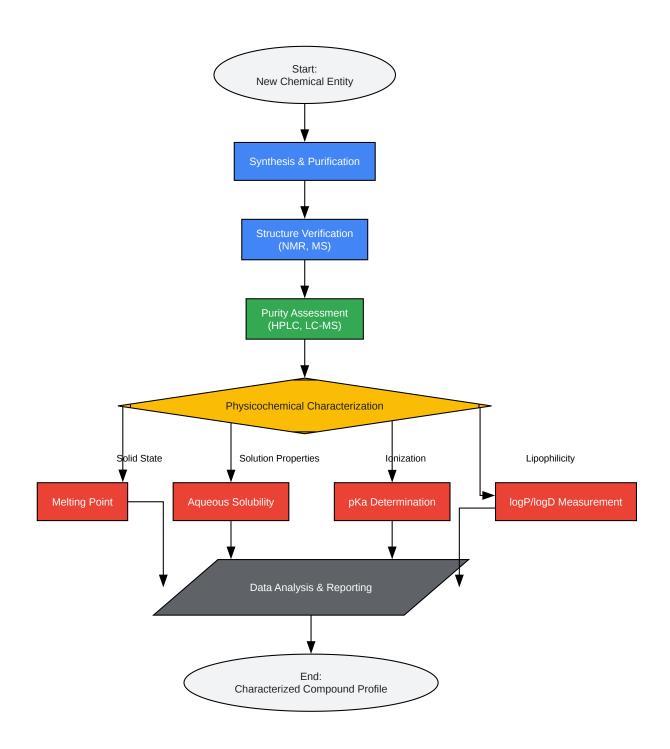


- · Observation and Reporting:
 - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
 - The melting point is reported as a range of these two temperatures.[11] For a pure compound, this range is typically narrow (0.5-2°C).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a research compound like **N-Boc-piperazine-C3-COOH**.





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Caption: Workflow for Physicochemical Characterization.



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References

- 1. 1240619-81-1|4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Shake Flask logK Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. 2.2.4. Aqueous solubility at different pH values [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. westlab.com [westlab.com]
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